molecular formula C21H28N2O3S B4283278 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine

1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B4283278
M. Wt: 388.5 g/mol
InChI Key: WAZAGSYQNQCDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine, also known as MSMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSMP belongs to the class of piperazine derivatives, which has been extensively studied for their pharmacological activities. In

Scientific Research Applications

1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exhibits anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has also been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.

Mechanism of Action

The exact mechanism of action of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, studies have suggested that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer progression. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine also activates the MAPK pathway, which is involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. Studies have reported that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS, which are involved in the inflammatory response. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating Bcl-2 expression. In addition, 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exhibits low toxicity and can be used at relatively high concentrations without affecting cell viability. However, 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has some limitations as well. It is not water-soluble, which limits its use in aqueous solutions. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine also has low bioavailability, which may limit its therapeutic applications.

Future Directions

There are several future directions for the study of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine. One potential direction is to investigate the use of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore the potential use of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine and to optimize its pharmacological properties for therapeutic applications.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-13-17(2)21(18(3)14-16)27(24,25)23-11-9-22(10-12-23)15-19-5-7-20(26-4)8-6-19/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZAGSYQNQCDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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